2-Tert-butyl-4-cyclopropoxy-3-nitropyridine
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Overview
Description
2-Tert-butyl-4-cyclopropoxy-3-nitropyridine is an organic compound with the molecular formula C12H16N2O3 and a molecular weight of 236.27 g/mol . This compound is characterized by the presence of a tert-butyl group, a cyclopropoxy group, and a nitro group attached to a pyridine ring. It is used in various chemical and industrial applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 2-tert-butylpyridine with cyclopropyl bromide in the presence of a base, followed by nitration using a nitrating agent such as nitric acid .
Industrial Production Methods
Industrial production of 2-Tert-butyl-4-cyclopropoxy-3-nitropyridine may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Tert-butyl-4-cyclopropoxy-3-nitropyridine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The tert-butyl and cyclopropoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like alkyl halides and bases are commonly used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 2-tert-butyl-4-cyclopropoxy-3-aminopyridine .
Scientific Research Applications
2-Tert-butyl-4-cyclopropoxy-3-nitropyridine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Tert-butyl-4-cyclopropoxy-3-nitropyridine involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the pyridine ring can interact with various enzymes and receptors. These interactions can modulate biological pathways and result in specific effects .
Comparison with Similar Compounds
Similar Compounds
2-Tert-butyl-3-cyclopropoxy-4-nitropyridine: Similar structure but different positioning of the nitro group.
3-Tert-butyl-4-cyclopropoxy-2-nitropyridine: Another isomer with different functional group positions.
Uniqueness
2-Tert-butyl-4-cyclopropoxy-3-nitropyridine is unique due to its specific arrangement of functional groups, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry .
Properties
Molecular Formula |
C12H16N2O3 |
---|---|
Molecular Weight |
236.27 g/mol |
IUPAC Name |
2-tert-butyl-4-cyclopropyloxy-3-nitropyridine |
InChI |
InChI=1S/C12H16N2O3/c1-12(2,3)11-10(14(15)16)9(6-7-13-11)17-8-4-5-8/h6-8H,4-5H2,1-3H3 |
InChI Key |
KFQMTAASJVVAHK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=NC=CC(=C1[N+](=O)[O-])OC2CC2 |
Origin of Product |
United States |
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